molecular formula C13H12BrN3O3S B4286260 METHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

METHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4286260
M. Wt: 370.22 g/mol
InChI Key: NEPNGJLKDPPIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a bromophenyl group, a thiazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2-bromophenyl isocyanate with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromophenyl group and thiazole ring are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

  • Methyl 2-({[(2-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can influence the compound’s reactivity, biological activity, and overall properties. Methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the specific effects of the bromine atom, which can enhance its binding affinity and selectivity for certain targets.

Properties

IUPAC Name

methyl 2-[(2-bromophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S/c1-7-10(11(18)20-2)21-13(15-7)17-12(19)16-9-6-4-3-5-8(9)14/h3-6H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPNGJLKDPPIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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METHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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